![molecular formula C11H17N3O2S B13188628 2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)
2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a carboxylic acid group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the thiazole intermediate with 4-ethylpiperazine in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the piperazine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole and piperazine derivatives.
Applications De Recherche Scientifique
2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid
- 2-[(4-Isopropylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid
- 2-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid
Uniqueness
2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethyl group on the piperazine ring can influence its pharmacokinetic properties and interaction with molecular targets.
Propriétés
Formule moléculaire |
C11H17N3O2S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
2-[(4-ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2S/c1-2-13-3-5-14(6-4-13)7-10-12-9(8-17-10)11(15)16/h8H,2-7H2,1H3,(H,15,16) |
Clé InChI |
WZCUXYDDHPPCJD-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)CC2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13188548.png)
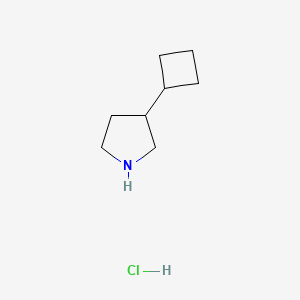
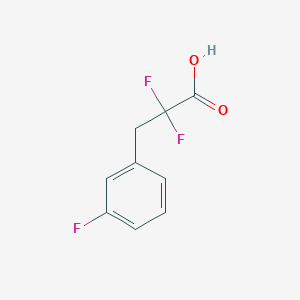
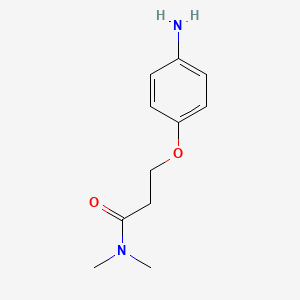

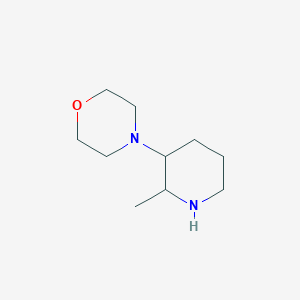
![1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13188580.png)


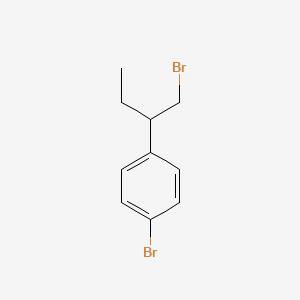

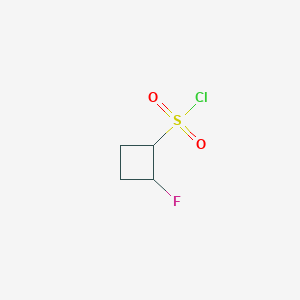

![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13188612.png)
